molecular formula C21H26N4O3S B2799749 8-(azepane-1-sulfonyl)-2-[(2,5-dimethylphenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one CAS No. 1251640-66-0

8-(azepane-1-sulfonyl)-2-[(2,5-dimethylphenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one

Cat. No.: B2799749
CAS No.: 1251640-66-0
M. Wt: 414.52
InChI Key: JLBJOBBOTUPBRN-UHFFFAOYSA-N
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Description

8-(azepane-1-sulfonyl)-2-[(2,5-dimethylphenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a complex organic compound that belongs to the class of triazolopyridines. This compound is characterized by its unique structure, which includes an azepane ring, a sulfonyl group, and a dimethylbenzyl moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(azepane-1-sulfonyl)-2-[(2,5-dimethylphenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one typically involves multiple steps:

    Formation of the Triazolopyridine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and pyridine carboxylic acids.

    Introduction of the Dimethylbenzyl Group: This step often involves a Friedel-Crafts alkylation reaction using 2,5-dimethylbenzyl chloride and a suitable catalyst.

    Attachment of the Azepane Ring: The azepane ring can be introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azepane ring and the dimethylbenzyl moiety.

    Reduction: Reduction reactions can target the triazolopyridine core, potentially leading to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce dihydro derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activities such as antimicrobial or anticancer properties, making it a candidate for drug development.

    Medicine: Its potential therapeutic effects could be explored in various medical conditions.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 8-(azepane-1-sulfonyl)-2-[(2,5-dimethylphenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact pathways involved would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Triazolopyridines: Compounds with similar triazolopyridine cores but different substituents.

    Azepane Derivatives: Compounds containing the azepane ring but lacking the triazolopyridine core.

    Sulfonyl Compounds: Molecules with sulfonyl groups attached to different core structures.

Uniqueness

What sets 8-(azepane-1-sulfonyl)-2-[(2,5-dimethylphenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one apart is its unique combination of structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

8-(azepan-1-ylsulfonyl)-2-[(2,5-dimethylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O3S/c1-16-9-10-17(2)18(14-16)15-25-21(26)24-13-7-8-19(20(24)22-25)29(27,28)23-11-5-3-4-6-12-23/h7-10,13-14H,3-6,11-12,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLBJOBBOTUPBRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C(=O)N3C=CC=C(C3=N2)S(=O)(=O)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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